molecular formula C11H14O3 B3048046 Methyl 4-(3-hydroxypropyl)benzoate CAS No. 15403-22-2

Methyl 4-(3-hydroxypropyl)benzoate

Cat. No.: B3048046
CAS No.: 15403-22-2
M. Wt: 194.23 g/mol
InChI Key: ARNGRGQYXABYAT-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypropyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a 3-hydroxypropyl group at the para position. The compound’s structure combines hydrophilic (hydroxypropyl) and lipophilic (methyl benzoate) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves coupling reactions, such as the Ullmann-type coupling described in , where methyl 4-iodobenzoate reacts with 2-amino ethanol in dimethyl sulfoxide (DMSO) using CuI and L-proline as catalysts . This method yields the intermediate methyl 4-((3-hydroxypropyl)amino)-benzoate, which may undergo further modifications depending on the target application.

Properties

IUPAC Name

methyl 4-(3-hydroxypropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNGRGQYXABYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560143
Record name Methyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-22-2
Record name Methyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-hydroxypropyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-hydroxypropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of methyl 4-hydroxybenzoate with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-carboxypropyl)benzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 4-(3-carboxypropyl)benzoic acid

    Reduction: 4-(3-hydroxypropyl)benzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 4-(3-hydroxypropyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Medicine: Research into its potential as a prodrug is ongoing. The hydroxypropyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which methyl 4-(3-hydroxypropyl)benzoate exerts its effects depends on the specific application. In enzymatic reactions, the ester bond is hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxypropyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 4-(3-hydroxypropyl)benzoate, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues with Varying Substituents
Compound Name Substituent/Functional Group Key Structural Differences Synthesis Method Reference
This compound 3-hydroxypropyl (para position) Hydrophilic hydroxy group on propyl chain Ullmann coupling with CuI/L-proline
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl group Bulky aromatic substituent; enhanced π-π interactions Crystallization in ethyl acetate
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy and hydroxy groups (meta/para positions) Steric hindrance from cyclopropyl; positional isomerism Corrected synthesis (originally misassigned)
Methyl 4-(3-methoxy-2,3-dioxopropyl)benzoate Methoxy-dioxopropyl chain Electron-withdrawing dioxo group; higher polarity Commercial synthesis (97% purity)

Key Observations :

  • Hydrophilicity vs. Lipophilicity: The hydroxypropyl group in the target compound enhances water solubility compared to lipophilic substituents like the quinoline-piperazine moiety in C1 . However, it is less polar than the dioxopropyl-substituted analogue from , which has stronger electron-withdrawing effects .
  • Stereochemical Considerations : The corrigendum in underscores the importance of substituent positioning. Misplacement of functional groups (e.g., hydroxy vs. methoxy) can drastically alter reactivity and biological activity .
Physicochemical Properties
  • Lipophilicity (logP): this compound: Estimated logP ~1.8 (hydroxypropyl reduces lipophilicity). Quinoline-piperazine derivatives (C1–C7): Higher logP (~3.5–4.2) due to aromatic rings and halogen substituents (e.g., bromo, chloro in C2–C3) . Methoxy-dioxopropyl analogue (): logP ~1.2 (polar dioxo group increases hydrophilicity) .
  • Solubility :

    • The hydroxypropyl group improves aqueous solubility compared to purely aromatic derivatives. However, compounds with ionizable groups (e.g., piperazine in C1–C7) may form salts (e.g., dihydrochlorides) for enhanced solubility, as seen in .
Spectral Characterization
  • 1H NMR: The hydroxypropyl group in the target compound shows distinct signals for the -CH2-OH protons (δ ~3.6–4.0 ppm) and the methyl ester (δ ~3.8 ppm). In contrast, quinoline derivatives (C1–C7) exhibit aromatic proton clusters (δ ~7.0–8.5 ppm) due to extended conjugation .
  • HRMS : Molecular ion peaks for the target compound align with its molecular formula (C11H14O3), while halogenated analogues (e.g., C2 with Br) display isotope patterns characteristic of bromine .

Biological Activity

Methyl 4-(3-hydroxypropyl)benzoate, a compound belonging to the benzoate ester family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and hydroxypropyl side chain. The molecular formula is C11H14O3C_{11}H_{14}O_3, and it exhibits properties typical of benzoate esters, such as solubility in organic solvents and moderate polarity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The hydroxypropyl group enhances solubility and facilitates interactions with hydrophilic regions of target proteins, while the benzoate moiety allows for hydrophobic interactions. These interactions can lead to conformational changes in proteins, modulating their activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

Target Organism Observed Effect IC50 (µg/mL)
Gram-positive bacteriaGrowth inhibition10 - 100
Gram-negative bacteriaGrowth inhibition20 - 80

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays on human cancer cell lines, such as HeLa and MCF-7, demonstrated a significant reduction in cell viability.

Data Table: Anticancer Activity

Cell Line Observed Effect IC50 (µM)
HeLaReduced viability~25
MCF-7Reduced viability~30

Case Studies and Research Findings

  • Antimicrobial Assays : A series of tests conducted on various bacterial strains revealed that this compound inhibited bacterial growth in a dose-dependent manner. Concentrations ranging from 10 to 100 µg/mL were effective against gram-positive bacteria, while gram-negative bacteria showed inhibition at concentrations between 20 and 80 µg/mL.
  • Anticancer Studies : In studies involving HeLa and MCF-7 cell lines, treatment with this compound resulted in decreased cell viability, suggesting its potential as an anticancer agent. The IC50 values were approximately 25 µM for HeLa cells and around 30 µM for MCF-7 cells.
  • Mechanistic Insights : The compound's mechanism of action may involve the modulation of apoptotic pathways or inhibition of cell proliferation signals, leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-hydroxypropyl)benzoate
Reactant of Route 2
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